1-(4-Bromothiophene-2-carbonyl)-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine
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Overview
Description
1-(4-Bromothiophene-2-carbonyl)-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine is a complex organic compound that features a combination of bromothiophene, triazolo, pyridazin, and piperidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromothiophene-2-carbonyl)-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine typically involves multiple steps:
Formation of the Bromothiophene Moiety: The bromothiophene component can be synthesized through bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Synthesis of the Triazolo[4,3-b]pyridazin Moiety: This involves the cyclization of appropriate precursors, such as hydrazine derivatives and haloaryl isothiocyanates, under basic conditions.
Coupling Reactions: The final step involves coupling the bromothiophene and triazolo[4,3-b]pyridazin moieties with piperidine using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromothiophene-2-carbonyl)-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine can undergo various chemical reactions:
Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present.
Cyclization: The triazolo[4,3-b]pyridazin moiety can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
1-(4-Bromothiophene-2-carbonyl)-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromothiophene-2-carbonyl)-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorothiophene-2-carbonyl)-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine
- 1-(4-Fluorothiophene-2-carbonyl)-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine
Uniqueness
1-(4-Bromothiophene-2-carbonyl)-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro or fluoro analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-[4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN5O2S/c1-24-14-3-2-13-18-19-15(22(13)20-14)10-4-6-21(7-5-10)16(23)12-8-11(17)9-25-12/h2-3,8-10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SISDFFKVVRYMFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2C3CCN(CC3)C(=O)C4=CC(=CS4)Br)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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